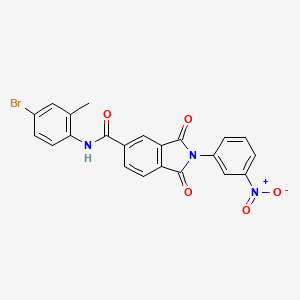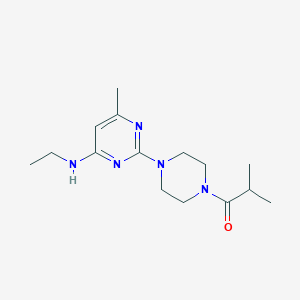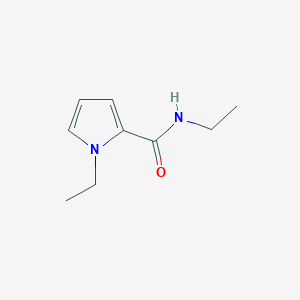![molecular formula C20H25BrN2O2 B5971074 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol, also known as BKM120, is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway. This pathway is involved in cell growth, survival, and metabolism, making it a promising target for cancer therapy.
Mechanism of Action
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol inhibits the PI3K pathway by binding to the p110α subunit of PI3K, preventing its activation. This leads to a decrease in downstream signaling, including the activation of AKT and mTOR, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and migration, and can induce cell cycle arrest. 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its specificity for the PI3K pathway and its ability to enhance the effectiveness of other cancer therapies. However, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has limitations, such as its low solubility and bioavailability, which can make it difficult to administer in vivo.
Future Directions
Future research on 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could focus on improving its solubility and bioavailability, as well as identifying biomarkers that can predict response to therapy. 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could also be studied in combination with other targeted therapies to enhance its effectiveness. Additionally, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could be studied in other diseases that involve the PI3K pathway, such as diabetes and cardiovascular disease.
In conclusion, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol is a promising small molecule inhibitor that targets the PI3K pathway for cancer therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could lead to improved cancer therapies and new treatments for other diseases involving the PI3K pathway.
Synthesis Methods
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-nitrophenol with 2-ethoxybenzylamine to form the corresponding amine. This amine is then reacted with 4-(2-chloroethyl)piperazine to form the final product, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol.
Scientific Research Applications
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has been extensively studied in preclinical and clinical trials for cancer therapy. It has shown promising results in inhibiting the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer. 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
4-bromo-2-[[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2/c1-2-25-20-6-4-3-5-16(20)14-22-9-11-23(12-10-22)15-17-13-18(21)7-8-19(17)24/h3-8,13,24H,2,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJHFBEOZZKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[4-(2-ethoxybenzyl)piperazin-1-yl]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5970991.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)

![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)